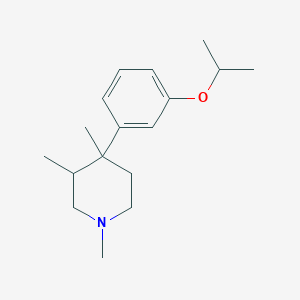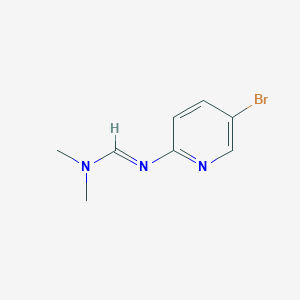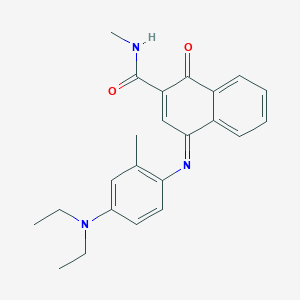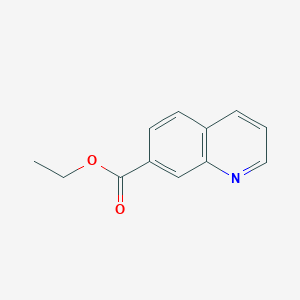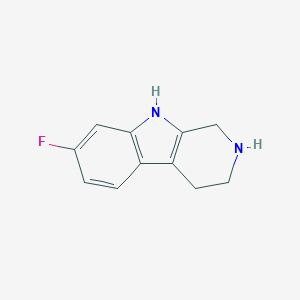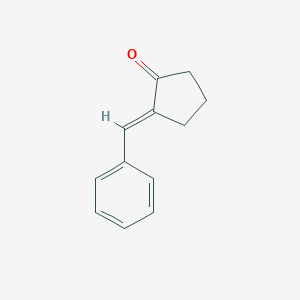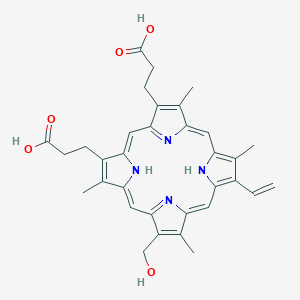
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate, also known as CPP or EtCPP, is a chemical compound that has been used in scientific research for many years. CPP is a piperidine derivative that is structurally similar to phencyclidine (PCP) and has similar pharmacological properties. CPP has been used to study the mechanisms of action of PCP and other dissociative anesthetics.
Wirkmechanismus
The mechanism of action of Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate is similar to that of PCP. This compound acts as a non-competitive antagonist of NMDA receptors in the brain. This means that it binds to the receptor in a way that prevents the receptor from functioning properly. NMDA receptors are important for learning and memory and are involved in the development of addiction and other neurological disorders. By blocking NMDA receptors, this compound can help researchers better understand the role of these receptors in the brain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. In addition to blocking NMDA receptors, this compound has been shown to increase the release of dopamine and serotonin in the brain. This can lead to changes in mood and behavior. This compound has also been shown to have analgesic properties, meaning that it can reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate in lab experiments is that it is a relatively inexpensive and easy-to-use compound. This compound is also readily available from chemical suppliers. However, there are also some limitations to using this compound. For example, this compound has a relatively short half-life in the body, meaning that its effects may not be long-lasting. Additionally, this compound can be toxic at high doses, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research involving Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate. One area of interest is the use of this compound in the treatment of addiction and other neurological disorders. Additionally, researchers may continue to investigate the mechanisms of action of this compound and other NMDA receptor antagonists. Finally, there may be opportunities to develop new compounds based on this compound that have improved pharmacological properties.
Synthesemethoden
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(3-chloropropyl)piperidine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction yields this compound as a white crystalline solid. Other methods involve the reaction of piperidine with chloropropyl or chloroethyl chloroformate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-chloropropyl)piperidine-4-carboxylate has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of the mechanisms of action of dissociative anesthetics such as PCP. This compound has been shown to have similar pharmacological properties to PCP, including the ability to block NMDA receptors in the brain. This makes this compound a valuable tool for studying the effects of NMDA receptor antagonists on the brain.
Eigenschaften
IUPAC Name |
ethyl 1-(3-chloropropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLUYPBWVXYNRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)



